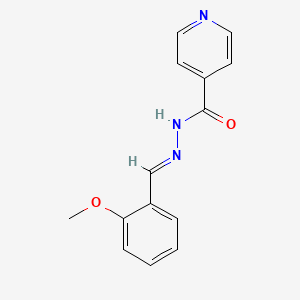![molecular formula C17H13BrN4O2 B11686441 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686441.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific conditions. The reaction typically takes place in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group, forming new derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts when necessary. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential catalytic and electronic properties.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is investigated for its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific properties, such as sensors or electronic devices.
Mécanisme D'action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions, forming complexes that may interfere with enzymatic activities or cellular processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and pyrazole derivatives:
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide: This compound has a similar Schiff base structure but with different substituents, leading to variations in its chemical and biological properties.
4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a pyrazole ring, differing in the specific substituents and their positions.
Propriétés
Formule moléculaire |
C17H13BrN4O2 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13-6-7-16(23)12(8-13)10-19-22-17(24)15-9-14(20-21-15)11-4-2-1-3-5-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
Clé InChI |
RGQOEWHCHXEZAT-VXLYETTFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686380.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B11686394.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11686415.png)

![(5Z)-5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686428.png)
![1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B11686429.png)
![2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686433.png)
methyl}phenol](/img/structure/B11686434.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686439.png)
